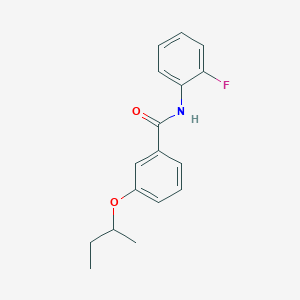

3-sec-butoxy-N-(2-fluorophenyl)benzamide

Description

3-sec-Butoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a sec-butoxy group at the 3-position of the benzamide scaffold and a 2-fluorophenyl substituent on the amide nitrogen. This compound is structurally analogous to allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), a class of therapeutics explored for central nervous system (CNS) disorders such as schizophrenia and anxiety .

Properties

Molecular Formula |

C17H18FNO2 |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

3-butan-2-yloxy-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C17H18FNO2/c1-3-12(2)21-14-8-6-7-13(11-14)17(20)19-16-10-5-4-9-15(16)18/h4-12H,3H2,1-2H3,(H,19,20) |

InChI Key |

GFTJTFPYUGWCKL-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Positional Isomerism : The 3-sec-butoxy substitution in the target compound contrasts with the 4-alkoxy groups in VU0040237 and VU0357121. This positional shift may alter binding to the allosteric site of mGluR5, as alkoxy group placement significantly affects receptor activation .

- Fluorine Substitution : The 2-fluorophenyl group is conserved across analogues, suggesting its critical role in hydrogen bonding (C-F···H-N interactions) and receptor affinity . Introducing additional fluorine atoms (e.g., 2,4-difluorophenyl in VU0357121) enhances potency but may reduce metabolic stability .

- Alkoxy Chain Branching : The sec-butoxy group in the target compound introduces steric bulk compared to linear butoxy chains in VU0040235. This could modulate lipophilicity (logP) and membrane permeability, though specific data are unavailable in the evidence.

Structural Analogues in Other Therapeutic Areas

Antitumor Benzamides

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide : This compound exhibits antitumor activity, with a 4-butoxy group and benzoimidazole moiety enhancing DNA intercalation or tubulin binding . The absence of fluorine substituents highlights the structural versatility of benzamides for diverse targets.

Antiparasitic Benzamides

- Nitazoxanide : A 2-acetoxy-5-nitrothiazole benzamide derivative, nitazoxanide demonstrates broad-spectrum antiparasitic activity . Its nitro group and thiazole ring contrast with the fluorophenyl/alkoxy motifs in mGluR5 modulators, underscoring how substituent choice tailors bioactivity.

Physicochemical and Crystallographic Comparisons

- Polymorphism : Fluorophenyl benzamides, such as 4-fluoro-N-(2-fluorophenyl)benzamide, exhibit dimorphic behavior due to N-H···O hydrogen bonds and C-H···F interactions. These properties influence solubility and crystal packing, which are critical for formulation .

- Hydrogen Bonding : NMR studies of 2-fluoro-N-(2-fluorophenyl)benzamide reveal intramolecular C-F···H-N hydrogen bonds, stabilizing specific conformations and enhancing receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.